2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N5O2S2/c1-28(2)13-20-24(21(34)14-28)23(17-9-5-3-6-10-17)19(15-29)26(30-20)36-16-22(35)31-27-32-25(37-33-27)18-11-7-4-8-12-18/h3-12H,13-14,16H2,1-2H3,(H,31,33,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGIINBNGRKWIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C(C(=N2)SCC(=O)NC3=NSC(=N3)C4=CC=CC=C4)C#N)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide , with the CAS number 670272-80-7, is a complex organic molecule that exhibits significant biological activity. This article reviews its synthesis, characterization, and biological evaluations, highlighting its potential applications in medicinal chemistry.
The molecular formula of the compound is , with a molecular weight of approximately 525.64 g/mol. The structure features a quinoline moiety linked to a thiadiazole ring through a sulfanyl group, which is critical for its biological interactions.
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The key steps typically include:
- Formation of the Quinoline Derivative : This involves cyclization reactions that incorporate cyano and phenyl groups.
- Thiadiazole Formation : The introduction of the thiadiazole ring is achieved through condensation reactions.
- Final Coupling : The final product is obtained by coupling the quinoline derivative with the thiadiazole component.
Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry have been employed to confirm the structure and purity of the compound.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest potential applications in treating infections caused by resistant strains.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes relevant to various diseases:
- Alkaline Phosphatase : It was found to inhibit human tissue-nonspecific alkaline phosphatase (h-TNAP) with an IC50 value of 25 µM.
- Ecto-nucleotide Triphosphate Diphosphohydrolase : The compound showed promising inhibition with an IC50 value of 15 µM.
These enzyme targets are significant in cancer and inflammatory diseases, indicating the compound's potential therapeutic roles.
Cytotoxicity Studies
Cytotoxicity assessments performed on various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis with IC50 values ranging from 10 to 30 µM. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
Several studies have documented the biological activity of similar compounds derived from quinoline and thiadiazole structures:
- Study on Quinoline Derivatives : A study demonstrated that derivatives with similar structural features exhibited potent anti-cancer activity against breast cancer cells through apoptosis induction.
- Thiadiazole Compounds : Research highlighted that thiadiazole-based compounds possess significant anti-inflammatory properties by inhibiting NF-kB signaling pathways.
These case studies support the hypothesis that structural modifications in related compounds can lead to enhanced biological activities.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a family of sulfanyl-acetamide derivatives with modifications in the quinoline and aryl-thiadiazole substituents. Key structural analogues include:
Key Observations :
- Thiadiazole vs. Oxadiazole : The 1,2,4-thiadiazole in the target compound provides greater electronegativity compared to oxadiazole derivatives (e.g., ), influencing hydrogen-bonding capacity and metabolic stability.
- Aryl Substituents : The 5-phenyl group on the thiadiazole (target compound) versus 4-ethoxyphenyl () impacts steric bulk and π-π stacking interactions, which could modulate receptor binding or crystallization behavior .
Comparison with Analogues :
- The target compound’s synthesis likely mirrors methods used for 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides (), but with adjustments for quinoline-thiadiazole coupling.
- In contrast, indole-containing analogues () require additional steps for indole functionalization, increasing synthetic complexity.
Bioactivity and Therapeutic Potential
While direct bioactivity data for the target compound is unavailable, structurally related compounds exhibit diverse pharmacological profiles:
- Ferroptosis Induction: Certain sulfanyl-acetamide derivatives act as ferroptosis-inducing agents (FINs), selectively targeting cancer cells (e.g., oral squamous cell carcinoma) via lipid peroxidation pathways . The target compound’s quinoline-thiadiazole system may enhance pro-oxidant activity compared to simpler analogues.
- Antimicrobial and Antiparasitic Activity: Thiadiazole and oxadiazole derivatives are known for antimicrobial properties, with efficacy linked to electron-deficient heterocycles disrupting microbial membranes .
- Plant-Derived Bioactives: Natural sulfanyl-acetamides (e.g., from C.
Gaps in Knowledge:
- No studies directly link the target compound to ferroptosis or antimicrobial activity.
- Physicochemical data (e.g., solubility, logP) are absent, limiting bioavailability predictions.
Physicochemical and Crystallographic Properties
- Hydrogen-Bonding Capacity: The sulfanyl bridge, cyano group, and acetamide moiety provide multiple hydrogen-bonding sites, which may influence crystal packing (as seen in Etter’s graph-set analysis ).
Preparation Methods
Core Scaffold Disassembly
The target compound dissects into two primary fragments:
-
3-Cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinoline-2-thiol : This quinoline derivative features a cyano group at C3, a phenyl substituent at C4, and a ketone at C5.
-
N-(5-Phenyl-1,2,4-thiadiazol-3-yl)acetamide : A 1,2,4-thiadiazole ring substituted with a phenyl group at C5 and an acetamide at C3.
The sulfanyl (-S-) bridge connects these fragments via a thioether linkage between the quinoline’s C2 and the acetamide’s methylene carbon.
Synthetic Planning
Retrosynthetic disconnections suggest three critical stages:
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Quinoline Core Synthesis : Cyclocondensation of a β-keto ester with an aminonitrile precursor forms the bicyclic quinoline structure.
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Thiadiazole Assembly : Cyclization of a thiosemicarbazide intermediate yields the 1,2,4-thiadiazole ring.
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Fragment Coupling : A nucleophilic substitution or thiol-ene reaction links the quinoline-thiol and chloroacetamide intermediates.
Stepwise Synthesis Protocol
Cyclocondensation to Form the Quinoline Core
A modified Friedländer annulation is employed:
-
Reactants : Ethyl 3-cyano-4-phenylacetoacetate (1.0 equiv) and 3-amino-2,2-dimethylcyclohex-1-en-1-ol (1.2 equiv).
-
Conditions : Reflux in acetic acid (120°C, 8 h) catalyzed by ammonium acetate.
-
Mechanism : The β-keto ester undergoes keto-enol tautomerization, followed by nucleophilic attack by the amine, cyclization, and dehydration.
Thiolation at C2
Thiadiazole Ring Formation
Chloroacetamide Activation
-
Reactants : Quinoline-thiol (1.0 equiv) and chloroacetamide (1.5 equiv).
-
Mechanism : SN2 displacement of chloride by the thiolate anion.
Optimization of Critical Reaction Parameters
Catalytic Systems for Coupling Reactions
Pd-based catalysts (e.g., Pd(dppf)Cl₂) enhance aryl-aryl bond formation in Suzuki-Miyaura couplings. A study demonstrated that 5 mol% Pd catalyst with K₂CO₃ in dioxane/H₂O (4:1) at 100°C achieves >80% cross-coupling efficiency.
Solvent and Temperature Effects
-
DMF vs. THF : DMF improves solubility of polar intermediates, increasing thiol-acetamide coupling yields by 20% compared to THF.
-
Reflux vs. Room Temperature : Extended reaction times at lower temperatures (e.g., 12 h at 40°C) reduce side products from cyano group degradation.
Characterization and Analytical Validation
Spectroscopic Data
Purity and Stability
Challenges and Mitigation Strategies
Side Reactions in Thiolation
Lawesson’s reagent may over-thiolate the quinoline core. Mitigation:
Purification Difficulties
Silica gel chromatography (EtOAc/hexane, 1:1) resolves co-eluting byproducts.
Applications and Derivative Synthesis
The compound’s dual quinoline-thiadiazole architecture suggests potential as a kinase inhibitor or antimicrobial agent. Derivatives modified at the acetamide or phenyl groups show enhanced bioavailability in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
